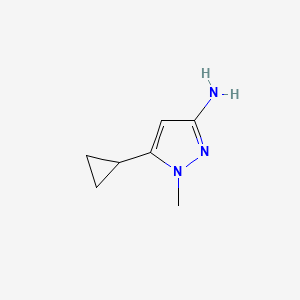
5-cyclopropyl-1-methyl-1H-pyrazol-3-amine
Übersicht
Beschreibung
5-cyclopropyl-1-methyl-1H-pyrazol-3-amine is a chemical compound that belongs to the class of pyrazoles, which are heterocyclic aromatic organic compounds featuring a five-membered ring with two adjacent nitrogen atoms. The presence of a cyclopropyl group attached to the pyrazole ring may influence the compound's reactivity and physical properties, as well as its potential for biological activity.
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through various methods. For instance, the synthesis of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives has been reported, which demonstrates the potential to introduce a cyclopropyl group into the pyrazole core . Although the specific synthesis of 5-cyclopropyl-1-methyl-1H-pyrazol-3-amine is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis. For example, the use of microwave irradiation has been shown to facilitate the formation of pyrazole derivatives, which could be a viable method for synthesizing the compound .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by the presence of nitrogen atoms in the ring, which can influence the electronic distribution and reactivity of the molecule. The crystal structure of related compounds, such as 5-amino-4-cyano-1-[(5-methyl-1-t-butyl-4-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole, has been determined using X-ray diffraction, providing insights into the arrangement of atoms and the geometry of the pyrazole ring .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including cycloadditions, acylations, and substitutions. For example, the acylation of heteroaromatic amines can lead to the formation of pyrazolo[4,3-b]pyridine derivatives . Additionally, the reaction of aminopyrazoles with α,β-unsaturated carbonyl compounds can result in the synthesis of functionalized pyrazolo[1,5-a]pyridines . These reactions highlight the versatility of pyrazole compounds in chemical synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The introduction of substituents, such as the cyclopropyl group, can affect the compound's polarity, solubility, and stability. The presence of a cyclopropyl group could also impact the compound's biological activity, as seen in the preliminary bioassay of 5-sulfoxide-substituted pyrazolo[5,1-d][1,2,3,5]tetrazin-4(3H)ones, which exhibited some biological activity . The antimicrobial activity of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives further underscores the potential for pyrazole compounds to serve as therapeutic agents .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
A study synthesized derivatives of pyrazol-5-amine, including those with structures similar to 5-cyclopropyl-1-methyl-1H-pyrazol-3-amine, to explore their antibacterial and antifungal properties. These compounds showed potent antimicrobial activities against a range of Gram-positive and Gram-negative bacteria, as well as against various mycotoxic strains, suggesting their potential as therapeutic agents in treating infectious diseases (Raju et al., 2010).
Applications in Dye Manufacturing
Research into the synthesis and absorption spectra of novel heterocyclic disazo dyes derived from pyrazolone derivatives, closely related to 5-cyclopropyl-1-methyl-1H-pyrazol-3-amine, indicates their utility in dye manufacturing. These studies help understand the solvatochromic behavior of dyes in various solvents, essential for developing new dye materials with specific properties (Karcı & Karcı, 2008).
Catalysis in Chemical Synthesis
Pyrazole derivatives, including those structurally similar to 5-cyclopropyl-1-methyl-1H-pyrazol-3-amine, have been used in palladium-catalyzed direct arylations. This research highlights their role in facilitating the synthesis of various organic compounds, showcasing the versatility of these derivatives in chemical synthesis (Sidhom et al., 2018).
Impact on Reductive Cyclization Processes
Studies on pyrazole derivatives have revealed insights into how intramolecular hydrogen bonding affects their reactivity, particularly in the context of reductive cyclization processes. This research is crucial for understanding the chemical behavior of compounds like 5-cyclopropyl-1-methyl-1H-pyrazol-3-amine and improving synthetic methodologies (Szlachcic et al., 2020).
Synthesis of Biological Active Compounds
Research into pyrazole derivatives, closely related to 5-cyclopropyl-1-methyl-1H-pyrazol-3-amine, has led to the synthesis of compounds with potential biological activities. These include antibacterial, antifungal, and anti-inflammatory properties, highlighting the role of these derivatives in the development of new pharmaceuticals (Titi et al., 2020).
Safety and Hazards
The safety information available indicates that 5-cyclopropyl-1-methyl-1H-pyrazol-3-amine may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Eigenschaften
IUPAC Name |
5-cyclopropyl-1-methylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-10-6(5-2-3-5)4-7(8)9-10/h4-5H,2-3H2,1H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMIAELJMRNMQHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)N)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00649473 | |
| Record name | 5-Cyclopropyl-1-methyl-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00649473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-cyclopropyl-1-methyl-1H-pyrazol-3-amine | |
CAS RN |
1170238-67-1 | |
| Record name | 5-Cyclopropyl-1-methyl-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00649473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Cyclopropyl-1-methyl-pyrazol-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![1-{[Butyl(ethyl)amino]sulfonyl}piperidine-4-carboxylic acid](/img/structure/B1293064.png)



![3-[3-acetyl-5-(4-methoxyphenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid](/img/structure/B1293070.png)

